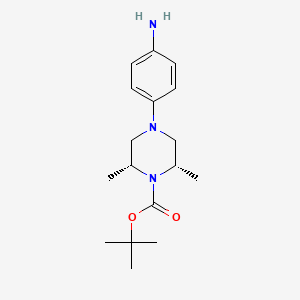
tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate is a complex organic compound with a piperazine core This compound is characterized by the presence of a tert-butyl group, an aminophenyl group, and two methyl groups attached to the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the tert-butyl group through alkylation. The aminophenyl group can be introduced via a nucleophilic substitution reaction. The final product is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring provides structural stability and influences the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
- Tert-butyl (2R,6S)-4-(4-hydroxyphenyl)-2,6-dimethyl-1-piperazinecarboxylate
- Tert-butyl (2R,6S)-4-(4-methoxyphenyl)-2,6-dimethyl-1-piperazinecarboxylate
Uniqueness
Tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
特性
分子式 |
C17H27N3O2 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
tert-butyl (2S,6R)-4-(4-aminophenyl)-2,6-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-12-10-19(15-8-6-14(18)7-9-15)11-13(2)20(12)16(21)22-17(3,4)5/h6-9,12-13H,10-11,18H2,1-5H3/t12-,13+ |
InChIキー |
GSALRQQUCCLTEJ-BETUJISGSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C2=CC=C(C=C2)N |
正規SMILES |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004320.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12004322.png)

![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B12004334.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004349.png)

![N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B12004362.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12004364.png)

![(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004372.png)

![2-({5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B12004386.png)
![methyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12004408.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12004411.png)
